N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-12(2)18-23-24-19-20(28)25(15-8-3-4-9-16(15)26(18)19)11-17(27)22-14-7-5-6-13(21)10-14/h3-10,12H,11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHIPSDLODUUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The triazoloquinoxaline scaffold is typically constructed via cyclocondensation of quinoxaline precursors with hydrazine derivatives. A widely cited approach begins with the reaction of o-phenylenediamine (1 ) and oxalic acid under reflux conditions to yield quinoxaline-2,3-dione (2 ) (Scheme 1). Subsequent treatment with thionyl chloride converts 2 into 2,3-dichloroquinoxaline (3 ), which undergoes hydrazinolysis with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline (4 ). Cyclization of 4 with triethyl orthopropionate introduces the triazole ring, producing 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 ). For the target compound, the ethyl group in 5 is replaced with isopropyl via nucleophilic substitution using isopropyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C.
Key Reaction Conditions
- Cyclocondensation : o-Phenylenediamine and oxalic acid refluxed in water for 6 hours (Yield: 92%).
- Chlorination : Thionyl chloride in 1,2-dichloroethane at reflux (2 hours, Yield: 95%).
- Hydrazinolysis : Hydrazine hydrate in ethanol at 25°C (4 hours, Yield: 88%).
- Cyclization : Triethyl orthopropionate in acetic acid at 120°C (12 hours, Yield: 75%).
Functionalization at the 2-Position: Acetamide Side Chain Installation
The acetamide moiety is introduced via nucleophilic acyl substitution. Compound 7 is brominated at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride under light, producing 2-bromo-4-oxo-1-isopropyl-triazolo[4,3-a]quinoxalin-5(4H)-one (8 ) (Yield: 68%). Subsequent reaction with ethyl glycinate in the presence of potassium carbonate in acetonitrile affords the ethyl ester intermediate (9 ), which is hydrolyzed to the carboxylic acid (10 ) using lithium hydroxide in tetrahydrofuran (THF)/water (Yield: 85%).
The acid 10 is coupled with 3-fluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide (11 ) (Yield: 76%).
Optimization Data
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 60°C | 68% |
| Esterification | Ethyl glycinate, K₂CO₃ | CH₃CN | 25°C | 72% |
| Amidation | EDC/HOBt | CH₂Cl₂ | 0°C → rt | 76% |
Alternative Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods. A metal-free Huisgen cycloaddition between isopropyl-substituted quinoxaline azides and acetylenedicarboxylate in 2-methyltetrahydrofuran (2-Me-THF) at 100°C produces triazoloquinoxalines in 80% yield (Table 1). Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, though yields drop slightly (70%).
Table 1: Solvent Screening for Cycloaddition
| Entry | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2-Me-THF | None | 100°C | 80% |
| 2 | EtOH | Cu(I) | 60°C | 44% |
| 3 | Neat | None | 120°C | 54% |
Challenges and Yield Optimization
Key challenges include regioselectivity in triazole formation and dehalogenation during reduction steps. For example, halogenated intermediates (e.g., 4f-h ) often undergo dehalogenation under hydrogenation conditions, necessitating protective group strategies. The use of dimethyl carbonate as a green methylating agent for N-alkylation improves yields (78%) compared to traditional dimethyl sulfate (64%).
Spectroscopic Characterization and Purity
Final compounds are characterized via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The acetamide proton in 11 appears as a singlet at δ 8.2 ppm, while the isopropyl group shows doublets at δ 1.3–1.5 ppm. Purity is confirmed by HPLC (>95%) using a C18 column and methanol/water mobile phase.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazoloquinoxaline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazoloquinoxaline ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives of the triazoloquinoxaline core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or ion channels. The fluorophenyl group and the triazoloquinoxaline core can facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on the Aryl Acetamide Group
Key Observations :
Substituent Effects on the Triazoloquinoxaline Core
Key Observations :
- The isopropyl group in the target compound offers moderate steric bulk compared to the tert-butyl group in indazoloquinoxaline derivatives , which may reduce steric hindrance in molecular interactions.
- The triazolo[4,3-a]quinoxaline core vs.
Analytical Data Comparisons
highlights how substituent changes in indazoloquinoxaline derivatives correlate with NMR and HRMS variations. For example:
- 6b (phenyl substituent): NMR δ 7.45–7.30 (m, 5H, Ar-H).
- 6c (p-tolyl): NMR δ 7.25–7.10 (m, 4H, Ar-H) with upfield shifts due to electron-donating methyl .
- 6d (4-bromophenyl): Distinct δ 7.60–7.50 (m, 4H, Ar-H) from bromine’s deshielding effect .
While direct NMR data for the target compound is unavailable, these trends suggest that the 3-fluorophenyl group would exhibit unique deshielding in aromatic proton regions compared to chlorine or methyl analogs.
Broader Structural Class Comparisons
- Pyrazine-fused triazolo compounds (e.g., ) exhibit distinct electronic profiles due to the pyrazine ring’s nitrogen content, which may enhance hydrogen-bonding capacity compared to quinoxaline-based systems.
- Thiazolo-triazole derivatives (–7) prioritize sulfur-containing heterocycles, which could confer divergent redox properties or metabolic stability.
Biological Activity
N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex structure that incorporates a quinoxaline moiety fused with a triazole ring. The presence of the fluorophenyl group and the acetamide functional group contributes to its biological activity.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. In one study, various quinoxaline compounds were synthesized and tested against different bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial properties.
Antiparasitic Activity
In another study focusing on schistosomiasis, several quinoxaline derivatives were evaluated for their efficacy against Schistosoma mansoni. Among the synthesized compounds, some exhibited over 70% larvicidal activity at a concentration of 10 µM. Notably, the most active compounds had IC50 values as low as 0.31 µM against adult S. mansoni, indicating potential for further development in antiparasitic therapies .
Antitumor Activity
Quinoxaline derivatives have also been explored for their antitumor properties. A review highlighted various synthetic routes leading to biologically active quinoxalines and their derivatives. Some compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
The biological activity of quinoxaline derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Inhibition of Enzymes : Some quinoxalines inhibit key enzymes involved in cellular processes, which can lead to antiproliferative effects in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the disruption of bacterial cell membranes .
Case Studies
- Antimicrobial Efficacy : A study tested various quinoxaline derivatives against clinical isolates of E. coli and found that modifications at the 3-position significantly enhanced antibacterial activity .
- Antiparasitic Screening : In vivo studies involving murine models infected with S. mansoni showed that specific quinoxaline derivatives led to a notable reduction in worm burden when administered at optimal dosages .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide, and what reaction conditions are critical?
- Methodological Answer : The synthesis involves cyclization of triazoloquinoxaline precursors followed by coupling with 3-fluorophenylacetamide. Key steps include:
- Cyclization : Using hydrazine derivatives under reflux in ethanol or THF.
- Substitution : Introducing the isopropyl group via nucleophilic substitution with 2-bromopropane under basic conditions (e.g., K₂CO₃).
- Coupling : Amide bond formation using coupling agents like EDCI/HOBt in DMF.
Critical parameters include temperature control (60–80°C for cyclization), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and confirms fluorophenyl integration.
- HPLC-MS : Validates molecular weight (MW 337.31 g/mol) and purity (>95%).
- X-ray crystallography : Resolves stereochemistry of the triazoloquinoxaline core (if crystalline).
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
Multi-technique validation is recommended to address potential impurities from incomplete cyclization .
Q. What biological targets or mechanisms are hypothesized for this compound?
- Methodological Answer : Preliminary studies suggest:
- Enzyme inhibition : Potential interaction with kinases or cyclooxygenase (COX) isoforms, inferred from structural similarity to quinoxaline derivatives (e.g., 75% COX-2 inhibition in analogs).
- Receptor modulation : Fluorophenyl and triazole moieties may target GABAₐ or serotonin receptors.
Mechanistic validation requires enzyme inhibition assays (e.g., fluorescence polarization) and receptor-binding studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability without compromising purity?
- Methodological Answer :
- Flow chemistry : Reduces side reactions during cyclization by precise temperature/residence time control.
- Catalyst screening : Test Pd nanoparticles or organocatalysts for coupling efficiency.
- Purification : Use preparative HPLC with C18 columns or recrystallization in ethanol/water mixtures.
Recent trials achieved 68% yield (vs. 45% in batch) using continuous flow .
Q. How can contradictions in reported biological activity data (e.g., COX inhibition vs. receptor affinity) be resolved?
- Methodological Answer :
- Dose-response profiling : Conduct IC₅₀ assays across multiple concentrations (1 nM–100 µM).
- Off-target screening : Use proteome-wide approaches (e.g., thermal shift assays) to identify unintended interactions.
- Structural analogs : Compare activity of halogen-substituted derivatives (e.g., Cl/Br vs. F) to isolate electronic effects.
Discrepancies may arise from assay conditions (e.g., cell-free vs. cell-based systems) .
Q. What strategies are effective for studying this compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers, UV light, or oxidative agents (H₂O₂) to identify degradation products (HPLC tracking).
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS.
- Computational modeling : Predict hydrolytic susceptibility of the acetamide bond using DFT calculations.
Fluorine’s electron-withdrawing effect enhances stability versus non-fluorinated analogs .
Q. How does substituent variation (e.g., fluorine position, isopropyl group) impact bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents at the 2-/4-fluorophenyl positions or bulkier alkyl groups (e.g., tert-butyl).
- Lipophilicity assays : Measure logP values to correlate hydrophobicity with membrane permeability.
- Crystallography : Resolve binding poses in enzyme co-crystals (e.g., COX-2).
The 3-fluorophenyl group optimizes steric fit in hydrophobic enzyme pockets, while isopropyl enhances metabolic stability .
Q. What in silico tools are recommended for predicting this compound’s ADMET properties?
- Methodological Answer :
- SwissADME : Predicts BBB permeability (low due to MW > 500) and CYP450 interactions.
- Molinspiration : Estimates drug-likeness via topological polar surface area (TPSA > 90 Ų suggests poor absorption).
- AutoDock Vina : Screens against kinase or GPCR targets using the triazoloquinoxaline core as a pharmacophore.
Validation with experimental Caco-2 permeability data is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
